molecular formula C6H5F3N2O2S B13577598 2-(Trifluoromethyl)pyridine-4-sulfonamide

2-(Trifluoromethyl)pyridine-4-sulfonamide

Cat. No.: B13577598
M. Wt: 226.18 g/mol
InChI Key: HQUDYRRWNJTOPC-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyridine-4-sulfonamide (CAS 2408975-41-5) is a high-value chemical intermediate with a molecular formula of C 6 H 5 F 3 N 2 O 2 S and a molecular weight of 226.18 g/mol [ ]. This compound is designed for research and development applications, particularly in the fields of agrochemistry and pharmaceutical science. The core structure of this compound, the trifluoromethylpyridine (TFMP) moiety, is a key motif in many modern active ingredients [ ]. The unique physicochemical properties imparted by the fluorine atoms and the pyridine ring—such as enhanced metabolic stability, improved lipid solubility, and strong electron-withdrawing effects—are known to significantly influence biological activity, bioavailability, and cellular uptake [ ]. In agrochemistry, TFMP derivatives are found in over 20 commercial pesticides, including fungicides, herbicides, and insecticides, where they help protect crops from pests [ ]. In pharmaceuticals, several market-approved drugs and veterinary medicines incorporate the TFMP moiety, and numerous candidates are in clinical trials [ ]. As a sulfonamide derivative, this compound is part of a class known for diverse biological activities. Researchers can leverage this building block to develop novel compounds for probing biological pathways or creating new active substances. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5F3N2O2S

Molecular Weight

226.18 g/mol

IUPAC Name

2-(trifluoromethyl)pyridine-4-sulfonamide

InChI

InChI=1S/C6H5F3N2O2S/c7-6(8,9)5-3-4(1-2-11-5)14(10,12)13/h1-3H,(H2,10,12,13)

InChI Key

HQUDYRRWNJTOPC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

Chemical Reactivity and Transformations of 2 Trifluoromethyl Pyridine 4 Sulfonamide

Reactions Involving the Pyridine (B92270) Nitrogen

The nitrogen atom of the pyridine ring retains some of its characteristic basicity and nucleophilicity, though these properties are substantially diminished by the adjacent trifluoromethyl group. This electronic effect governs its participation in coordination, substitution, and oxidation reactions.

Basicity and Coordination Chemistry

Despite the reduced basicity, the pyridine nitrogen can still participate in coordination chemistry, forming complexes with various metal ions. The nature and stability of these complexes are influenced by the electronic properties of the ligand. Research into related trifluoromethyl-decorated pyridine compounds has demonstrated their ability to act as ligands. For instance, trifunctional ligands derived from 2,6-bis(phosphinoyl)methyl pyridine N-oxides, which also feature a trifluoromethyl group, have been shown to form stable coordination complexes with lanthanide nitrates. ornl.gov In these complexes, the ligand typically binds in a tridentate fashion to the metal cation. ornl.gov

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAF), particularly at the 2- and 4-positions. stackexchange.comwikipedia.org This reactivity is further enhanced by the presence of the electron-withdrawing trifluoromethyl group. The attack of a nucleophile at these positions results in a resonance-stabilized anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, which favors the substitution reaction. stackexchange.com

In the context of trifluoromethyl-substituted pyridines, this enhanced electrophilicity facilitates the displacement of suitable leaving groups. For example, compounds like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 2-fluoro-4-(trifluoromethyl)pyridine (B38514) serve as valuable intermediates in the synthesis of more complex molecules by undergoing SNAr reactions where the halide is displaced by various nucleophiles. nih.govsigmaaldrich.comsigmaaldrich.com Although direct SNAr on 2-(trifluoromethyl)pyridine-4-sulfonamide (B6248519) itself is not extensively detailed, the principles suggest that if a leaving group were present at the 6-position, it would be highly susceptible to nucleophilic attack.

The general reactivity for SNAr on halopyridines is often faster for fluoropyridines compared to chloropyridines, a trend attributed to the high electronegativity of fluorine which enhances the rate of nucleophilic attack. nih.gov

N-Oxidation and Subsequent Transformations

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is a common strategy to activate the pyridine ring for further functionalization. researchgate.net The oxidation of trifluoromethylated pyridines has been successfully achieved using reagents like hydrogen peroxide in acetic acid or, for more deactivated systems, trifluoroacetic acid. jst.go.jp The resulting N-oxides exhibit altered reactivity compared to the parent pyridine.

The N-oxide group activates the 2- and 4-positions of the pyridine ring towards both nucleophilic and electrophilic attack. researchgate.net For example, pyridine N-oxides can be used as substrates in trifluoromethylation reactions. researchgate.netnih.gov Subsequent deoxygenation can then yield the desired substituted pyridine derivative. researchgate.net This two-step process of N-oxidation followed by substitution and then deoxygenation provides a versatile route to functionalized pyridines that may not be accessible through direct substitution on the parent pyridine.

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a key pharmacophore and a versatile functional group in organic synthesis. researchgate.netnih.gov Its reactivity is centered on the acidic proton on the nitrogen atom and the potential for derivatization at this site.

Acidity of the Sulfonamide Proton and Anion Formation

The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This acidity allows for the formation of a stable sulfonamide anion upon deprotonation by a suitable base. The pKa of sulfonamides can vary widely depending on the nature of the aryl or heteroaryl group attached to the sulfur atom. nih.govresearchgate.net For instance, theoretical studies on a range of biologically active sulfonamides have shown calculated pKa values varying from 5.9 to 12.6. nih.govresearchgate.net

The acidity of the sulfonamide proton is a critical factor in its biological activity and chemical reactivity. nih.gov The formation of the sulfonamide anion is the first step in many derivatization reactions, as the anion is a potent nucleophile.

Derivatization at the Sulfonamide Nitrogen (e.g., N-Alkylation, N-Acylation)

The nucleophilic sulfonamide anion, generated by deprotonation, can readily react with various electrophiles, leading to N-alkylation or N-acylation products.

N-Alkylation: This involves the reaction of the sulfonamide anion with an alkyl halide or other alkylating agent. Catalytic methods for the N-alkylation of sulfonamides using alcohols in the presence of an iridium complex have also been developed, offering an alternative to traditional methods. rsc.org This transformation is valuable for modifying the structure and properties of sulfonamide-containing compounds.

N-Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, yields N-acylsulfonamides. This derivatization can be used to introduce a variety of functional groups and is a common strategy in medicinal chemistry. For example, N-acylative desymmetrization of sulfonimidamides has been achieved using chiral pyridine-N-oxide catalysts, highlighting the utility of acylation reactions in this class of compounds. nih.govrsc.org

The ability to functionalize the sulfonamide nitrogen provides a powerful tool for the synthesis of diverse derivatives of this compound with potentially new and interesting chemical and biological properties. nih.govresearchgate.net

Hydrolysis and Reductive Cleavage Reactions

The sulfonamide functional group is generally characterized by its high stability towards chemical and enzymatic hydrolysis. researchgate.net However, under specific conditions, such as in strongly acidic environments and at elevated temperatures, the S–N bond can undergo hydrolytic cleavage. nih.gov For this compound, the potent electron-withdrawing nature of the 2-(trifluoromethyl)pyridine (B1195222) moiety is expected to influence this reactivity. This effect makes the sulfur atom of the sulfonamide group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Conversely, the cleavage can also occur at the C–N or C–S bonds, often promoted by acidic conditions. nih.gov Research on various sulfonamides has indicated that the reaction pathway and efficiency of hydrolysis can be dependent on the specific structure of the molecule. nih.gov

Reductive cleavage of the N–S bond in sulfonamides offers a versatile synthetic pathway to generate amines and sulfinates, converting a typically terminal functional group into a reactive handle for further functionalization. researchgate.net Various methods have been developed to achieve this transformation under mild conditions. These include light-driven reactions using organophotocatalysts like thioureas in the presence of a reducing agent, which proceed under gentle reaction conditions. researchgate.net Other approaches involve the use of reagents that facilitate a two-electron reduction of the N–S bond. researchgate.net While specific studies on the reductive cleavage of this compound are not extensively documented, the general methodologies are applicable and provide a framework for its potential transformations.

Influence of the Trifluoromethyl Group on Pyridine Reactivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the reactivity of the pyridine ring is profound and primarily driven by a strong inductive effect. This effect significantly reduces the electron density of the aromatic system.

The strong electron-withdrawing nature of the -CF₃ group deactivates the pyridine ring towards electrophilic attack. youtube.com The pyridine ring itself is already electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom, making electrophilic aromatic substitution challenging. wikipedia.org The addition of a -CF₃ group exacerbates this, making such reactions even slower and requiring harsh conditions. youtube.com

Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr). evitachem.comnih.gov The pyridine moiety substituted with a strong electron-withdrawing group like trifluoromethyl is prone to attack by nucleophiles, particularly at positions ortho and para to the activating group and the ring nitrogen. nih.govacs.org This increased reactivity is a key feature in the chemical behavior of trifluoromethyl-substituted pyridines. nih.gov

The electronic properties of the trifluoromethyl group can be quantified and compared to other common substituents, as shown in the table below.

Table 1. Comparison of Electronic Properties of Substituents
SubstituentHammett Constant (σp)Electronegativity (Pauling Scale)
-H0.002.20
-CH₃-0.172.55 (Carbon)
-CF₃0.54 nih.gov3.46 nih.gov

While the trifluoromethyl group's electronic effects are dominant, its steric profile also plays a role in directing chemical reactivity. The van der Waals radius of a fluorine atom (1.47 Å) is larger than that of hydrogen (1.20 Å), but fluorine can sometimes mimic hydrogen due to its relatively small size. nih.govmdpi.com The trifluoromethyl group as a whole, however, is significantly larger than a methyl group and can introduce considerable steric hindrance. mdpi.comacs.org This steric bulk can influence the approach of reagents to nearby positions on the pyridine ring, potentially affecting the regioselectivity of reactions. nih.govchemrxiv.org For instance, in reactions like Directed Ortho Metalation, the size of the -CF₃ group could hinder the coordination of the metalating agent at an adjacent position.

Table 2. Comparison of Steric Properties of Atoms
Atomvan der Waals Radius (Å)
Hydrogen1.20 nih.gov
Fluorine1.47 nih.gov

Reactions at the Pyridine Ring Carbons

Direct electrophilic aromatic substitution (EAS) on this compound is highly challenging. The pyridine nitrogen atom inherently deactivates the ring towards electrophiles by withdrawing electron density and by becoming protonated or coordinating to Lewis acids under typical EAS conditions, which places a positive charge on the ring system. wikipedia.org The presence of the powerfully electron-withdrawing trifluoromethyl group at the C2 position further deactivates the ring, making it extremely unreactive towards electrophiles. youtube.com

For electrophilic substitution to occur on such a deactivated heterocyclic system, indirect methods are generally required. One common strategy is the conversion of the pyridine to its corresponding N-oxide. wikipedia.org The N-oxide group is activating and ortho-, para-directing, which can facilitate electrophilic attack. Subsequent reduction of the N-oxide would then yield the substituted pyridine. However, even with this approach, the presence of the -CF₃ group would still significantly temper the reactivity.

Directed Ortho Metalation (DOM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The resulting organometallic intermediate can then be quenched with various electrophiles. wikipedia.org

In the case of this compound, there are several potential directing groups:

The Sulfonamide Group (-SO₂NHR): This is recognized as a strong DMG. researchgate.net It would direct metalation to the C3 and C5 positions.

The Pyridine Nitrogen: The nitrogen atom itself can act as a DMG, directing metalation to the C2 and C6 positions. However, this is often complicated by competitive nucleophilic addition of the organolithium reagent to the C2 or C6 positions of the electron-deficient ring. harvard.edu

The Trifluoromethyl Group (-CF₃): This group is generally considered a weak DMG. harvard.edu

Given the relative strengths of these directing groups, the sulfonamide moiety at the C4 position is the most likely to control the regioselectivity of a DOM reaction. It would direct deprotonation to the adjacent C3 and C5 positions. Of these two, the C3 position is also ortho to the pyridine nitrogen, which could provide a secondary directing effect. However, the C3 proton is flanked by two strong electron-withdrawing groups (-CF₃ at C2 and -SO₂NHR at C4), which would increase its kinetic acidity. Therefore, metalation is most likely to occur selectively at the C3 position, providing a route to 3-substituted derivatives of the parent compound. Studies on tertiary 4-pyridinesulfonamides have demonstrated successful ortho-lithiation at the C3 position. acs.org

Cross-Coupling Reactions at Halogenated Pyridine Positions

Currently, specific examples of cross-coupling reactions involving halogenated derivatives of this compound are not extensively documented in publicly available scientific literature. In principle, the introduction of a halogen atom (e.g., chlorine, bromine, or iodine) onto the pyridine ring of this molecule would provide a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures. However, detailed studies outlining specific reaction conditions, catalysts, and resulting products for this particular sulfonamide are not readily found.

Specific Transformations Yielding Derivatives

The application of "click" chemistry, a set of powerful and reliable reactions for the rapid synthesis of new compounds, has been widely adopted in drug discovery and materials science. One of the most prominent click reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. While this methodology has been applied to the synthesis of various sulfonamide-containing molecules, particularly in the development of carbonic anhydrase inhibitors, there is no specific information available in the current literature detailing the modification of this compound using this approach. nih.gov The synthesis of azide (B81097) or alkyne derivatives of this compound would be a prerequisite for its use in click chemistry, but such derivatives and their subsequent reactions have not been described.

Skeletal editing is an emerging and powerful strategy in synthetic chemistry that allows for the precise modification of a molecule's core structure by inserting, deleting, or swapping atoms within the ring system. bioascent.com This approach offers a novel way to access new chemical space and generate structural diversity. researchgate.net Recent advancements have demonstrated the skeletal editing of pyridines to create other carbo- and heterocyclic scaffolds. uni-muenster.denih.gov These transformations often involve a sequence of dearomatization, cycloaddition, and rearomatization steps. uni-muenster.de While these methods are being developed for a range of pyridine-containing compounds, including those found in pharmaceuticals, there are currently no published examples of skeletal editing being performed on this compound. The application of this cutting-edge technique to this specific molecule remains an area for future investigation.

Spectroscopic and Advanced Structural Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the environment of specific nuclei like fluorine.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the -NH₂ protons of the sulfonamide group. The pyridine ring protons would appear as a set of coupled signals in the aromatic region (typically δ 7.0-9.0 ppm). Their specific chemical shifts and coupling patterns (doublets, doublets of doublets) would confirm the substitution pattern. The two protons of the primary sulfonamide (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent due to hydrogen bonding.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The pyridine ring would show five distinct resonances. The carbon atom attached to the trifluoromethyl group (C-2) and the carbon attached to the sulfonamide group (C-4) would be significantly influenced by these substituents. The trifluoromethyl group itself would appear as a quartet due to coupling with the three fluorine atoms (¹J-CF).

¹⁹F NMR (Fluorine-19 NMR): This technique is highly specific for the fluorine nuclei. The ¹⁹F NMR spectrum of 2-(Trifluoromethyl)pyridine-4-sulfonamide (B6248519) would be expected to show a singlet for the -CF₃ group, as there are no neighboring fluorine atoms to cause splitting. The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group.

Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data Summary This table is illustrative and not based on experimental data.

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity Notes
¹H
Pyridine H-3 ~8.0 - 8.5 Doublet (d)
Pyridine H-5 ~7.5 - 8.0 Doublet of doublets (dd)
Pyridine H-6 ~8.8 - 9.2 Doublet (d) Deshielded due to proximity to nitrogen
SO₂NH₂ ~7.0 - 7.5 Broad singlet (br s) Exchangeable with D₂O
¹³C
Pyridine C-2 ~148 (q, ²J-CF) Quartet Coupled to fluorine
Pyridine C-3 ~120 Singlet
Pyridine C-4 ~150 Singlet Attached to sulfonyl group
Pyridine C-5 ~118 Singlet
Pyridine C-6 ~152 Singlet
CF₃ ~123 (q, ¹J-CF) Quartet Large coupling constant
¹⁹F

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. Cross-peaks would be observed between adjacent protons on the pyridine ring (e.g., between H-5 and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon atoms on the pyridine ring. For example, the signal for the H-3 proton would show a correlation peak with the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting different parts of the molecule. For instance, correlations from the pyridine protons (H-3 and H-5) to the carbon atom bearing the sulfonamide group (C-4) would confirm the position of the sulfonamide substituent. Similarly, correlations from H-3 to the carbon of the trifluoromethyl group (C-2) would verify its location.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS analysis would be used to determine the exact mass of the molecular ion of this compound with high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula (C₆H₅F₃N₂O₂S), providing strong evidence for the compound's identity and purity by distinguishing it from any isomers or other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to exhibit several key absorption bands:

N-H Stretching: Two distinct bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) in the sulfonamide group.

S=O Stretching: Strong absorption bands for the asymmetric and symmetric stretching of the sulfonyl group (O=S=O) would appear around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These are highly characteristic of sulfonamides.

C-F Stretching: Strong, intense bands associated with the C-F stretching vibrations of the trifluoromethyl group would be prominent in the 1300-1100 cm⁻¹ region.

Aromatic C=C and C=N Stretching: Vibrations characteristic of the pyridine ring would be observed in the 1600-1450 cm⁻¹ region.

Expected IR Absorption Bands This table is illustrative and not based on experimental data.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Sulfonamide N-H Asymmetric & Symmetric Stretch 3350 - 3250 Medium
Aromatic C-H Stretch 3100 - 3000 Medium
Pyridine Ring C=C, C=N Stretch 1600 - 1450 Medium-Strong
Sulfonyl S=O Asymmetric Stretch 1350 - 1300 Strong
C-F Stretch 1300 - 1100 Strong
Sulfonyl S=O Symmetric Stretch 1160 - 1120 Strong

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of related aromatic and pyridine sulfonamide structures allows for a detailed prediction of its likely conformation. nih.govlookchem.com The geometry around the sulfur atom in the sulfonamide group is expected to be a distorted tetrahedron. nih.gov A key conformational feature of aromatic sulfonamides is the torsion angle around the S-N bond, which often results in a synclinal conformation, where the attached rings are twisted relative to each other. nih.govacs.org

Table 1: Predicted Molecular Geometry Parameters for this compound

Parameter Expected Value/Geometry Rationale
S Atom Geometry Distorted Tetrahedral Based on VSEPR theory and data from analogous sulfonamide structures. nih.gov
S-N Torsion Synclinal Conformation Common feature in N-phenylbenzenesulfonamides and related structures. nih.govacs.org
Pyridine Ring Planar Aromatic nature of the heterocyclic ring.

| C-S-N-H Torsion Angle | Variable | Influenced by crystal packing and intermolecular forces. |

The solid-state packing of this compound would be dominated by a network of intermolecular hydrogen bonds, which are characteristic of sulfonamide crystals. nih.govacs.org The sulfonamide group contains a strong hydrogen bond donor (the N-H proton) and two strong acceptors (the sulfonyl oxygen atoms). This combination facilitates the formation of robust and predictable hydrogen-bonding patterns, often referred to as synthons. figshare.com

The most prevalent interaction in primary sulfonamides is the formation of hydrogen-bonded chains or dimers. nih.gov One common motif is a catemer, where the N-H of one molecule donates a hydrogen bond to a sulfonyl oxygen of an adjacent molecule, forming an infinite C(4) chain. researchgate.net Another possibility is the formation of a cyclic R²₂(8) dimer, where two molecules are linked by a pair of N-H···O=S hydrogen bonds. lookchem.com

Beyond the primary sulfonamide interactions, the pyridine nitrogen atom can also act as a hydrogen bond acceptor. lookchem.com Furthermore, weaker C-H···O and C-H···N interactions involving the pyridine ring hydrogens can provide additional stability to the crystal lattice. researchgate.net The highly electronegative fluorine atoms of the trifluoromethyl group could also participate in weaker C-H···F or other dipole-dipole interactions, further influencing the molecular packing. The interplay of these strong and weak interactions dictates the final crystal structure. nih.gov

Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound

Donor Acceptor Type of Interaction Common Motif
N-H (Sulfonamide) O=S (Sulfonyl) Strong Hydrogen Bond Dimer (R²₂(8)), Chain/Catemer (C(4)). nih.govresearchgate.net
N-H (Sulfonamide) N (Pyridine) Hydrogen Bond Dimer or chain formation. lookchem.com

| C-H (Pyridine) | O=S (Sulfonyl) | Weak Hydrogen Bond | Lattice stabilization. researchgate.net |

Chromatographic and Purity Assessment Methods

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, byproducts, or isomers.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the analysis and purity determination of sulfonamides and pyridine derivatives. wu.ac.thhelixchrom.com This technique separates compounds based on their hydrophobicity.

A typical RP-HPLC method for this compound would utilize a C8 or C18 stationary phase. wu.ac.th The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acidic modifier like trifluoroacetic acid or formic acid to ensure good peak shape for the basic pyridine moiety. helixchrom.comnih.gov Detection is typically achieved using a UV detector, as the pyridine ring is a strong chromophore, with a detection wavelength commonly set around 254-265 nm. wu.ac.thdtic.mil This method would be capable of separating the target compound from closely related impurities, allowing for accurate quantification of its purity.

Table 3: Typical HPLC Conditions for Analysis of Pyridine Sulfonamides

Parameter Typical Condition Purpose
Column Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) Separation based on hydrophobicity. wu.ac.th
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid (Gradient Elution) Elution and separation of components. nih.gov
Flow Rate 1.0 mL/min Standard analytical flow rate. wu.ac.th
Detection UV at 254-265 nm Detection of the aromatic pyridine ring. wu.ac.th

| Column Temperature | 25 °C | Ensures reproducible retention times. wu.ac.th |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov Due to the polarity and relatively low volatility of sulfonamides, direct GC-MS analysis of this compound can be challenging without prior derivatization to increase its volatility.

However, GC-MS is exceptionally well-suited for identifying volatile impurities and byproducts that may be present from the synthetic process. mdpi.com For instance, residual solvents or unreacted volatile precursors could be readily detected and quantified. The analysis would typically involve injecting the sample (dissolved in a volatile solvent) into a heated inlet, where compounds are vaporized and then separated on a capillary column, such as an HP-5ms (a nonpolar column). mdpi.com As the separated components elute from the column, they are ionized (usually by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the confident identification of the compound by comparison to a spectral library. psu.edu

Table 4: General GC-MS Parameters for Volatile Impurity Analysis

Parameter Typical Condition Purpose
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film) General purpose column for separating volatile organic compounds. mdpi.com
Carrier Gas Helium Inert gas to carry sample through the column. mdpi.com
Inlet Temperature 250 °C Ensures vaporization of volatile analytes.
Oven Program Temperature gradient (e.g., 50 °C to 280 °C) Separation of components with different boiling points.
Ionization Mode Electron Ionization (EI) at 70 eV Standard method for creating reproducible fragmentation patterns. mdpi.com

| Detector | Mass Spectrometer (Quadrupole) | Separates and detects ions based on their mass-to-charge ratio. |

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure and properties of molecules. For "2-(Trifluoromethyl)pyridine-4-sulfonamide," DFT calculations can elucidate various aspects of its molecular behavior.

The electronic structure of "this compound" is significantly influenced by its constituent functional groups. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which has a substantial impact on the electron density distribution of the pyridine (B92270) ring. This effect, in turn, influences the properties of the sulfonamide group. researcher.life

DFT calculations can provide a detailed picture of the charge distribution across the molecule. The nitrogen atom of the pyridine ring is expected to have a significant negative electrostatic potential. The electron-withdrawing nature of the trifluoromethyl group would further decrease the electron density on the pyridine ring, particularly at the ortho and para positions relative to the -CF3 group. This electronic perturbation can affect the molecule's interactions with other molecules and biological targets.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For substituted pyridines, the energies and distributions of these orbitals are heavily dependent on the nature and position of the substituents. researchgate.netscirp.org In "this compound," the HOMO is likely to be localized on the sulfonamide group and the pyridine ring, while the LUMO may be distributed over the electron-deficient pyridine ring, influenced by the trifluoromethyl group.

Table 1: Predicted Electronic Properties from DFT Calculations for Analogous Compounds

Parameter Predicted Value/Characteristic Significance
HOMO Energy Relatively low Indicates stability of the molecule
LUMO Energy Low Indicates susceptibility to nucleophilic attack
HOMO-LUMO Gap Moderate to large Suggests good kinetic stability
Dipole Moment Significant Indicates a polar molecule
Charge on Pyridine N Negative Site for potential electrophilic attack
Charge on Sulfonamide N Negative Potential for hydrogen bonding

DFT calculations can be employed to predict the reactivity of "this compound" by mapping potential reaction pathways and identifying transition states. researchgate.net The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution reactions.

The sulfonamide moiety itself can participate in various reactions. For instance, the acidity of the sulfonamide N-H proton can be predicted, which is relevant for its ionization state and interaction with biological targets. Computational studies on similar sulfonamides have explored their conformational preferences and the energy barriers associated with bond rotations, which are critical for understanding their reactivity and binding to enzymes. researchgate.netresearchgate.net

The three-dimensional shape of "this compound" is determined by the rotational barriers around its single bonds, particularly the C-S and S-N bonds of the sulfonamide group. The conformational preferences of aryl sulfonamides have been extensively studied using computational methods. researchgate.netnih.gov These studies have shown that the orientation of the sulfonamide group relative to the aromatic ring is governed by a delicate balance of steric and electronic effects.

For "this compound," DFT calculations can predict the most stable conformers and the energy differences between them. It is expected that the molecule will adopt a conformation where the steric hindrance between the pyridine ring and the sulfonyl oxygen atoms is minimized. The presence of intramolecular hydrogen bonding can also influence the conformational landscape. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

In a solvent environment, "this compound" will not exist as a static structure but will instead explore a range of conformations. MD simulations can model the interactions between the solute and solvent molecules, providing a realistic picture of its dynamic behavior. acs.org These simulations can reveal the preferred conformations in solution and the timescales of conformational changes. Understanding the conformational dynamics is essential, as the biologically active conformation of a molecule may not be its lowest energy state in isolation.

MD simulations are a powerful tool for studying the principles of how a ligand like "this compound" might interact with a biological target, such as an enzyme active site. mdpi.com By placing the molecule in a simulated binding pocket of a protein, MD can be used to explore its binding mode and the key interactions that stabilize the ligand-protein complex.

These simulations can identify important hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein residues. acs.orgnih.gov For "this compound," the sulfonamide group can act as both a hydrogen bond donor and acceptor, while the pyridine ring and the trifluoromethyl group can engage in various non-covalent interactions. acs.orgresearchgate.net The insights gained from such simulations can guide the design of new molecules with improved binding affinities and selectivities, based on the general principles of molecular recognition.

Table 2: Illustrative Data from a Hypothetical MD Simulation of Ligand-Target Interaction

Simulation Parameter Illustrative Finding Implication for Ligand-Target Recognition
Binding Free Energy -8.5 kcal/mol Favorable binding to the hypothetical target
Key H-bonds Sulfonamide NH with Asp120; Pyridine N with Ser150 Specific interactions stabilizing the complex
Hydrophobic Contacts Trifluoromethyl group with Leu80, Val95 Contribution of non-polar interactions to binding
RMSD of Ligand 1.2 Å Stable binding pose within the active site
Solvent Accessible Surface Area Decrease upon binding Indicates burial of the ligand in the binding pocket

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets.

Molecular docking simulations are instrumental in elucidating the binding modes of trifluoromethylpyridine sulfonamide derivatives with various molecular targets, particularly enzymes. These studies reveal the specific interactions that stabilize the ligand-protein complex, which are crucial for biological activity.

For the broader class of sulfonamide-containing inhibitors, a common binding motif involves the sulfonamide group directly interacting with a metal cofactor in the enzyme's active site. A well-documented example is the inhibition of carbonic anhydrases (CAs), where the deprotonated sulfonamide group coordinates with the catalytic Zn(II) ion. mdpi.comnih.gov This interaction is fundamental to the inhibitory mechanism of many sulfonamide-based drugs.

Beyond this, docking studies on related sulfonamide derivatives have identified key interactions with specific amino acid residues that contribute to binding affinity and selectivity. These interactions typically include:

Hydrogen Bonds: The sulfonamide moiety's oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, respectively, forming crucial connections with residues in the active site. For instance, studies on sulfonamide inhibitors targeting penicillin-binding protein 2X (PBP-2X) have shown hydrogen bond interactions with residues such as GLY 664, VAL 662, and ARG 426. rjb.ro

Hydrophobic Interactions: The aromatic pyridine ring and the trifluoromethyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues, anchoring the molecule within the binding pocket. Docking of trifluoromethylated aryl sulfonamides into the cholesteryl ester transfer protein (CETP) revealed that hydrophobic interactions are a primary driver of the ligand/CETP binding. researchgate.net

Electrostatic Interactions: The polarized nature of the sulfonamide group and the trifluoromethyl group can lead to favorable electrostatic interactions with charged or polar residues. Studies on second-generation sulfonamide inhibitors of MurD ligase highlight the importance of stable electrostatic interactions with the D-Glu-binding site. nih.gov

The table below summarizes predicted interactions for various sulfonamide derivatives with their respective enzyme targets, as determined by molecular docking studies.

Target EnzymeInteracting Residues/CofactorsType of InteractionReference
Carbonic Anhydrase (CA)Zn(II) ion, His94, His96, His119Metal Coordination, Hydrogen Bonding mdpi.comnih.gov
MurD LigaseD-Glu-binding site residuesElectrostatic, Hydrophobic nih.gov
Cholesteryl Ester Transfer Protein (CETP)Q199, R201, H232Hydrogen Bonding, Hydrophobic researchgate.net
Penicillin-Binding Protein 2X (PBP-2X)GLY 664, VAL 662, ARG 426Hydrogen Bonding rjb.ro

A critical component of molecular docking is the scoring function, which is a mathematical model used to estimate the binding affinity (or binding free energy) of a given ligand pose. researchgate.net These functions are essential for ranking different potential binding modes and for differentiating active compounds from inactive ones in virtual screening campaigns. nih.gov There are several classes of scoring functions, each with a different theoretical basis:

Force-Field-Based Functions: These functions use classical mechanics principles, such as Lennard-Jones potentials for van der Waals forces and Coulombic terms for electrostatic interactions, to calculate the energy of the protein-ligand complex.

Empirical Scoring Functions: These functions are derived from fitting experimental binding data for a set of protein-ligand complexes. They use weighted terms representing different types of interactions like hydrogen bonds, ionic interactions, hydrophobic effects, and rotational entropy penalties. Examples include ChemScore and DrugScore. nih.gov

Knowledge-Based Scoring Functions: These functions derive statistical potentials from the frequency of atom-pair contacts observed in large databases of known protein-ligand crystal structures, such as the Protein Data Bank (PDB) or the Cambridge Structural Database (CSD). DrugScoreCSD is an example of a scoring function derived from small molecule crystal data.

Machine-Learning Scoring Functions: More recent approaches utilize machine learning algorithms, such as random forests or deep neural networks, trained on large datasets of protein-ligand complexes and their experimental binding affinities. SMPLIP-Score is a model that uses interaction fingerprint patterns and molecular fragments as inputs for its learning layers. nih.gov

The table below provides an overview of different types of scoring functions used in computational drug design.

Scoring Function TypeBasis of CalculationExample(s)Reference
EmpiricalRegression-based fit to experimental dataChemScore, X-Score, PLP nih.gov
Knowledge-BasedStatistical potentials from structural databasesDrugScore, DrugScoreCSD
Machine-Learning-BasedAlgorithms trained on binding affinity dataSMPLIP-Score nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are widely used to predict the activity of novel molecules and to guide the optimization of lead compounds. nih.gov

The foundation of any QSAR model is the conversion of chemical structures into numerical values known as molecular descriptors. nih.gov These descriptors quantify various physicochemical and structural features of a molecule. They can be categorized based on their dimensionality:

1D Descriptors: Simple properties like molecular weight, atom counts, and bond counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and autocorrelation descriptors. Autocorrelation descriptors, which describe the distribution of properties over the molecular structure, have been used extensively in QSAR modeling. mdpi.com

3D Descriptors: Calculated from the 3D coordinates of the molecule, such as molecular shape descriptors and surface area.

The table below defines some examples of molecular descriptors used in QSAR studies of fluorinated and sulfur-containing compounds.

DescriptorTypeDefinitionReference
GATS3e2D AutocorrelationGeary autocorrelation of lag 3, weighted by Sanderson electronegativity mdpi.com
ATSC6p2D AutocorrelationCentered Broto-Moreau autocorrelation of lag 6, weighted by polarizability mdpi.com
GATS8m2D AutocorrelationGeary autocorrelation of lag 8, weighted by mass mdpi.com

Once molecular descriptors are calculated for a set of compounds with known biological activities (the "training set"), a statistical model is developed to create a mathematical equation that links the descriptors to the activity. The goal is to generate a model that can accurately predict the activity of new compounds based solely on their calculated descriptors.

Several statistical methods are employed in QSAR modeling:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the dependent variable (biological activity) to a set of independent variables (molecular descriptors). nih.govresearchgate.net

Partial Least Squares (PLS): A method similar to MLR but more suitable for datasets where the number of descriptors is large or when descriptors are correlated with each other.

Machine Learning Methods: Techniques such as k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are increasingly used to capture complex, non-linear relationships between structure and activity. researchgate.net

QSAR models have been successfully applied to various sulfonamide derivatives to understand the structural requirements for potent enzyme inhibition. nih.govnih.gov For instance, 3D-QSAR studies on pyrimidine-sulfonamide hybrids have provided insights for designing potent BRAFV600E inhibitors. nih.gov These models can generate visual contour maps that indicate regions where certain properties (e.g., steric bulk, electronegativity) are favorable or unfavorable for activity, thus guiding further chemical synthesis. researchgate.net

Advanced Chemoinformatics and Database Mining

Chemoinformatics combines computer and information science to address a wide range of problems in the field of chemistry. It plays a central role in modern drug discovery and is integral to the computational studies described above.

Database mining is a fundamental chemoinformatic activity. Large chemical and biological databases serve as the raw material for building computational models. For example:

The Protein Data Bank (PDB) contains the 3D structural data for large biological molecules and their complexes, which is essential for performing molecular docking studies. nih.gov

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and is a key resource for developing knowledge-based scoring functions.

Databases like PubChem and ChEMBL contain vast amounts of information on chemical compounds and their measured biological activities, which are used to build QSAR models and train machine-learning algorithms.

Advanced chemoinformatic tools are used to perform tasks such as virtual screening, where large compound libraries are computationally docked against a protein target to identify potential hits. These approaches also enable pharmacophore mapping, which identifies the essential 3D arrangement of functional groups required for biological activity, as demonstrated in studies of trifluoromethylated aryl sulfonamides as CETP inhibitors. researchgate.net The integration of these computational techniques allows for a more rational and efficient approach to the design and discovery of novel therapeutic agents.

Applications in Chemical Biology and Medicinal Chemistry Research Molecular Level Focus

Enzyme Inhibition Studies and Mechanism of Action (Molecular Basis)

Elucidation of Binding Sites and Modes of Interaction

Understanding how a molecule interacts with its biological target is fundamental to rational drug design. While specific crystallographic or detailed NMR studies for 2-(Trifluoromethyl)pyridine-4-sulfonamide (B6248519) are not extensively available in the public domain, the methodologies used for analogous compounds provide a clear blueprint for how its binding interactions could be elucidated.

X-ray Crystallography: This technique provides high-resolution, three-dimensional information about the binding mode of a ligand within a protein's active site. For sulfonamide-based inhibitors, X-ray crystallography has been instrumental in revealing how the sulfonamide moiety coordinates with the zinc ion in metalloenzymes like carbonic anhydrases. chemrxiv.orgrsc.orgacs.orgacs.org A co-crystal structure of this compound with a target protein would be expected to reveal:

The precise orientation of the trifluoromethylpyridine ring within the binding pocket.

Key hydrogen bonding interactions involving the sulfonamide's NH₂ and SO₂ groups with amino acid residues.

The role of the trifluoromethyl group in making specific contacts, potentially with hydrophobic regions of the active site.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques are powerful for studying protein-ligand interactions in solution, providing dynamic information that complements the static picture from X-ray crystallography. nih.govresearchgate.netspringernature.com

Chemical Shift Perturbation (CSP) Mapping: By recording ¹H-¹⁵N HSQC spectra of an isotopically labeled protein upon titration with this compound, one can identify which amino acid residues are involved in the binding event. Residues at the binding interface will show significant changes in their chemical shifts, allowing for the mapping of the binding site on the protein surface.

Saturation Transfer Difference (STD) NMR: This ligand-observed experiment can identify which parts of the this compound molecule are in close contact with the protein. This is particularly useful for determining the binding epitope of the ligand.

¹⁹F NMR: The trifluoromethyl group provides a sensitive ¹⁹F NMR probe. Changes in the chemical shift of the CF₃ group upon binding can provide information about the polarity of the binding pocket and can be used to determine binding affinities.

Computational Modeling and Molecular Docking: In the absence of experimental structures, molecular docking can predict the binding pose of this compound within a known protein structure. journaleras.comjournaleras.comnih.govmdpi.com These computational methods can help to generate hypotheses about key interactions that can then be tested experimentally. For instance, docking studies on other sulfonamides have successfully predicted their binding orientation within enzyme active sites. nih.gov

Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, a systematic investigation would be required to understand the contribution of each component to its biological activity.

Systematic Modification of the Trifluoromethylpyridine-Sulfonamide Scaffold

A systematic SAR study would involve the synthesis and biological evaluation of a library of analogs. Key modifications would include:

Substitution on the Pyridine (B92270) Ring: Introducing small alkyl, halogen, or alkoxy groups at the available positions (3, 5, and 6) of the pyridine ring would probe the steric and electronic requirements of the binding pocket.

Modification of the Sulfonamide Group: N-alkylation or N-arylation of the sulfonamide could explore additional binding interactions and modulate the compound's physicochemical properties. Replacing one of the sulfonamide oxygens with an imino group to create a sulfonimidamide could introduce new hydrogen bonding capabilities and alter the geometry of the functional group. nih.gov

Bioisosteric Replacement: The sulfonamide group could be replaced with other acidic functional groups like a carboxylic acid or a tetrazole to assess the importance of the sulfonamide moiety for binding.

The following interactive table outlines a hypothetical SAR exploration for this scaffold:

Modification SiteProposed ModificationRationale
Pyridine Ring (Position 3)-H, -CH₃, -Cl, -OCH₃Probe for steric and electronic effects near the sulfonamide group.
Pyridine Ring (Position 5)-H, -F, -Br, -CNInvestigate the impact of electron-withdrawing/donating groups.
Pyridine Ring (Position 6)-H, -CH₃, -NH₂Explore potential new hydrogen bonding interactions.
Sulfonamide Nitrogen-NH₂, -NHCH₃, -N(CH₃)₂Modulate hydrogen bonding capacity and lipophilicity.

Impact of Substituents on Molecular Target Affinity and Selectivity

The electronic properties of the trifluoromethyl and sulfonamide groups are expected to significantly influence the molecule's binding affinity and selectivity.

Sulfonamide Group: The sulfonamide is a key hydrogen bond donor and acceptor. nih.gov Its acidic NH protons can interact with basic residues like histidine or glutamate, while the sulfonyl oxygens can accept hydrogen bonds from residues like arginine or lysine. The pKa of the sulfonamide is critical for its interaction with metalloenzymes, where the deprotonated sulfonamide coordinates to the metal ion. acs.org

Substituents on the pyridine ring would further modulate these properties. For example, an electron-donating group could increase the basicity of the pyridine nitrogen, while an electron-withdrawing group would decrease it further.

Positional Isomer Effects on Binding and Reactivity

The relative positions of the trifluoromethyl and sulfonamide groups on the pyridine ring are critical. Moving the trifluoromethyl group to the 3, 5, or 6-position would alter the molecule's dipole moment and the electronic influence on the sulfonamide group. For instance, a trifluoromethyl group at the 3-position would have a more direct electronic effect on the 4-sulfonamide group compared to a 6-trifluoromethyl isomer.

Similarly, moving the sulfonamide group to the 2 or 3-position would present a different vector for interaction with a target protein. A 2-sulfonamide might be sterically hindered by the 2-trifluoromethyl group, while a 3-sulfonamide would have a different spatial relationship with the pyridine nitrogen. The choice of positional isomer can be a key factor in achieving selectivity for a particular biological target. nih.gov

Application as Advanced Synthetic Intermediates

Beyond its potential as a bioactive molecule, this compound can serve as a valuable building block for the synthesis of more complex heterocyclic systems.

Building Blocks for Complex Heterocyclic Systems

Both the trifluoromethylpyridine core and the sulfonamide group can participate in a variety of chemical transformations to build more elaborate molecular architectures.

Reactions of the Pyridine Ring: The pyridine ring can undergo nucleophilic aromatic substitution, particularly if an activating group is present. It can also be functionalized through C-H activation methodologies.

Reactions of the Sulfonamide Group: The sulfonamide nitrogen can be used as a nucleophile in various coupling reactions.

Construction of Fused Rings: It is conceivable that this compound could be a precursor for the synthesis of fused heterocyclic systems, such as pyrido[4,3-d]pyrimidines or other structures of medicinal interest. researchoutreach.org The synthesis of various trifluoromethyl-containing heterocycles often relies on the use of trifluoromethylated building blocks. rsc.orgresearchgate.netresearchgate.net

The following table summarizes some of the potential synthetic transformations:

Reactive SiteReaction TypePotential Product Class
Pyridine C-H bondsPalladium-catalyzed C-H activation/arylationSubstituted trifluoromethylpyridines
Sulfonamide N-HBuchwald-Hartwig aminationN-Aryl sulfonamides
Pyridine RingCyclocondensation reactionsFused heterocyclic systems

Precursors for Multi-Component Transformations

For instance, a defluorinative multi-component cascade reaction of trifluoromethylarenes has been developed using photoexcited palladium catalysis. This method allows for the combination of trifluoromethylarenes, dienes, and various nucleophiles to generate complex molecular structures. nih.gov Pyridine substrates with trifluoromethyl groups at the 2-, 3-, and 4- positions are compatible with this reaction, suggesting that this compound could potentially participate in similar transformations. nih.gov

Furthermore, the synthesis of hybrid pyridine derivatives bearing sulfonamide moieties has been achieved through catalytic one-pot multi-component reactions, demonstrating the feasibility of incorporating both the pyridine and sulfonamide functionalities in a single, efficient synthetic operation. rsc.orgrsc.org An electrochemically promoted three-component synthesis has also been developed for the functionalization of N-sulfonylformamidines, where a pyridine substrate was successfully converted, highlighting the utility of pyridine sulfonamides in MCRs. acs.orgacs.org

A multi-component Kröhnke reaction has been reported for the synthesis of 2-trifluoromethyl pyridines from chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium (B1175870) acetate (B1210297), showcasing another MCR approach to access the 2-(trifluoromethyl)pyridine (B1195222) core. researchgate.net

The synthesis of precursors to these scaffolds is also of significant interest. A method for synthesizing 2-chloro-4-(trifluoromethyl)pyridine (B1345723) has been disclosed, which could serve as a key intermediate for the eventual synthesis of this compound and its subsequent use in MCRs. google.com

Table 1: Examples of Multi-Component Reactions with Related Scaffolds

Reaction Type Reactants Scaffold Catalyst/Conditions Reference
Defluorinative Multi-component Cascade Trifluoromethylpyridines, Dienes, Nucleophiles Trifluoromethylpyridine Photoexcited Palladium nih.gov
One-pot Multi-component Reaction Aryl aldehyde, Malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, Ammonium acetate Pyridine Sulfonamide Quinoline-based dendrimer-like ionic liquid rsc.org
Electrochemically Promoted Three-Component Synthesis Sulfonamides, Alcohols Pyridine Sulfonamide Electrochemical acs.orgacs.org

Utility in Divergent Synthesis Approaches

Divergent synthesis is a powerful strategy for creating a library of structurally related compounds from a common intermediate. The 2-(trifluoromethyl)pyridine scaffold is well-suited for such approaches due to its chemical stability and the potential for functionalization at various positions on the pyridine ring.

A notable example is the divergent synthesis of 2-(trifluoromethyl)pyridines as potent inverse agonists of the bacterial target PqsR. researchgate.netnih.gov In this approach, a 2-(trifluoromethyl)pyridine head group equipped with a terminal alkyne serves as a key building block. This intermediate is then elaborated using Sonogashira and Suzuki-type cross-coupling reactions to introduce a variety of aryl iodide motifs. Subsequent modifications allow for rapid access to a diverse array of compounds, facilitating the exploration of structure-activity relationships (SAR). researchgate.netnih.gov

This strategy underscores the utility of the 2-(trifluoromethyl)pyridine core in generating a focused library of compounds for hit-to-lead optimization in drug discovery. researchgate.netnih.gov The ability to systematically modify the periphery of the scaffold while maintaining the core 2-(trifluoromethyl)pyridine structure is a hallmark of a successful divergent synthesis strategy.

While a specific divergent synthesis route starting from this compound has not been detailed in the literature, its structure suggests potential for such applications. The sulfonamide group can be derivatized, and the pyridine ring can be further functionalized, allowing for the generation of a library of analogs for biological screening. The synthesis of various indolizine (B1195054) types from pyridine-2-acetonitrile also demonstrates the broader utility of pyridine derivatives in divergent synthesis. rsc.org

Role in Chemical Space Exploration and Library Design

Design of Compound Libraries Based on the Scaffold

The this compound scaffold possesses several features that make it an attractive core for the design of compound libraries in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. mdpi.com The pyridine ring provides a rigid framework with a defined geometry and the potential for hydrogen bonding interactions, while the sulfonamide group is a well-established pharmacophore found in numerous approved drugs. rsc.org

The design of compound libraries often involves a "scaffold hopping" strategy, where a known bioactive scaffold is replaced with a novel one that maintains similar spatial arrangements of key functional groups. A series of sulfonamide methoxypyridine derivatives have been designed and synthesized as novel PI3K/mTOR dual inhibitors, demonstrating the utility of the pyridine sulfonamide core in library design. mdpi.com In this work, the 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide scaffold was identified as having strong inhibitory activity, and subsequent optimization focused on other parts of the molecule. mdpi.com

Libraries based on the this compound scaffold could be designed to explore a wide range of chemical space by systematically varying the substituents on the pyridine ring and the sulfonamide nitrogen. This approach allows for the fine-tuning of physicochemical properties and biological activity.

Table 2: Key Features of the this compound Scaffold for Library Design

Feature Contribution to Drug-like Properties
2-(Trifluoromethyl) group Enhanced metabolic stability, increased lipophilicity, improved binding affinity. mdpi.com
Pyridine Ring Rigid core, hydrogen bond acceptor, potential for π-π stacking interactions.

Virtual Screening and Computational Lead Generation

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov The this compound scaffold is amenable to virtual screening campaigns due to its defined chemical structure and the availability of computational models for its constituent parts.

While no specific virtual screening studies on this compound have been reported, the general approach involves several steps. Initially, a large compound library, such as the ZINC database or a company's internal collection, is filtered based on physicochemical properties to select for drug-like molecules. nih.gov These compounds are then docked into the binding site of a target protein, and their binding affinities are scored using various algorithms. nih.gov

Ligand-based virtual screening methods, such as 3D-ligand shape similarity, can also be employed, particularly when the structure of the target protein is unknown. nih.gov In this approach, a known active compound is used as a template to search for other molecules with similar shapes and chemical features.

The identification of novel submicromolar PPARγ partial agonists through a combined ligand- and structure-based virtual screening protocol highlights the power of these methods. nih.gov Similarly, virtual screening has been used to identify potential inhibitors for targets such as KRAS and the papain-like protease (PLpro) of SARS-CoV-2. nih.govchemrxiv.org Given the prevalence of pyridine and sulfonamide moieties in known bioactive molecules, it is plausible that compounds containing the this compound scaffold could be identified as hits in future virtual screening campaigns.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodologies

Currently, dedicated research focusing exclusively on 2-(Trifluoromethyl)pyridine-4-sulfonamide (B6248519) is limited in publicly accessible literature. However, a significant body of research on analogous structures, namely trifluoromethylpyridines and aryl sulfonamides, provides a robust foundation for predicting its chemical behavior and potential applications.

The trifluoromethyl group (CF3) is a cornerstone of modern medicinal and agricultural chemistry. acs.orgmdpi.com Its strong electron-withdrawing nature significantly influences the acidity, basicity, and metabolic stability of parent molecules. nih.govjst.go.jp The introduction of a CF3 group into a pyridine (B92270) ring, as seen in numerous commercial agrochemicals, can enhance biological activity and membrane permeability. researchoutreach.org Synthetic methodologies for introducing trifluoromethyl groups into pyridine rings are well-established and include strategies like chlorine/fluorine exchange and the use of trifluoromethyl-containing building blocks. nih.govjst.go.jp

The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, exhibiting antibacterial, diuretic, and anticonvulsant properties. nih.govwikipedia.org The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with an amine. The reactivity of the sulfonamide group allows for further functionalization, making it a versatile handle in medicinal chemistry. researchgate.net

Unexplored Reactivity and Synthetic Avenues

The unique juxtaposition of the electron-withdrawing trifluoromethyl group and the sulfonamide moiety on the pyridine ring of this compound suggests several avenues for novel reactivity studies.

Table 1: Potential Unexplored Reactions

Reaction TypePotential Reagents and ConditionsExpected Outcome
Nucleophilic Aromatic Substitution (SNAr)Strong nucleophiles (e.g., alkoxides, thiolates)Displacement of a leaving group on the pyridine ring, potentially activated by the CF3 group.
Metal-Catalyzed Cross-CouplingPalladium or copper catalysts with various coupling partners (e.g., boronic acids, amines, alcohols)Functionalization at different positions of the pyridine ring.
Directed ortho-Metalation (DoM)Strong bases (e.g., organolithium reagents)Functionalization adjacent to the sulfonamide or trifluoromethyl groups.
Modification of the Sulfonamide GroupAlkylation, arylation, or acylation of the sulfonamide nitrogenGeneration of a library of N-substituted derivatives with potentially altered biological activities.

Further exploration of its reactivity could involve base-catalyzed cross-coupling reactions with pyridinium (B92312) salts or visible-light-induced electron donor-acceptor complex formation with sulfinates to achieve novel functionalization. rsc.org Additionally, electrochemical methods, which have been successfully applied for the meta-C–H sulfonylation of pyridines, could be adapted to explore the reactivity of this specific isomer. nih.gov

Opportunities for Advanced Computational Modeling

Computational chemistry offers a powerful tool to predict and understand the properties of this compound before embarking on extensive experimental work.

Key areas for computational investigation include:

Molecular Electrostatic Potential (MEP) Mapping: To identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: Calculation of HOMO and LUMO energies to understand its electronic properties and reactivity.

Conformational Analysis: To determine the preferred three-dimensional structure and its influence on receptor binding.

pKa Prediction: To estimate the acidity of the sulfonamide N-H proton, which is crucial for its behavior in biological systems.

Docking Studies: In silico screening against various biological targets to predict potential therapeutic applications. nih.gov

Density Functional Theory (DFT) calculations, similar to those performed on 2-chloro-4-(trifluoromethyl)pyridine (B1345723), could provide valuable insights into its vibrational spectra and nonlinear optical properties. researchgate.net

Potential as a Modular Scaffold for Novel Chemical Probes

The structure of this compound is well-suited for development as a modular scaffold for novel chemical probes. The sulfonamide group can serve as a versatile anchor for the attachment of fluorophores, affinity tags, or reactive groups. nih.govnih.gov

Table 2: Potential Chemical Probe Architectures

Probe TypeReporter GroupLinkerTargeting MoietyPotential Application
Fluorescent ProbeNaphthalimide, BodipyAlkyl chain-Cellular imaging nih.govmdpi.com
Affinity-Based ProbeBiotinPolyethylene (B3416737) glycol (PEG)-Target identification
Photoaffinity ProbeDiazirine, Benzophenone--Covalent labeling of binding partners

The trifluoromethylpyridine core can be further modified to fine-tune the physicochemical properties of the resulting probes, such as solubility and cell permeability. The development of such probes could aid in the elucidation of biological pathways and the identification of new drug targets. nih.gov

Outlook on the Broader Scientific Impact in Academic Chemistry

The exploration of this compound and its derivatives has the potential to make a significant impact on academic chemistry. The synthesis of a library of compounds based on this scaffold would provide a valuable resource for screening against a wide range of biological targets, potentially leading to the discovery of new lead compounds for drug development.

The study of its fundamental reactivity will contribute to a deeper understanding of the interplay between electron-withdrawing groups on heterocyclic systems. Furthermore, the development of novel synthetic methodologies centered around this molecule could have broader applications in organic synthesis. The inherent modularity of the structure also makes it an attractive target for the development of new materials with interesting photophysical or electronic properties. As a readily accessible, yet underexplored, chemical entity, this compound represents a fertile ground for academic research with the potential for tangible downstream applications.

Q & A

Q. What are the primary synthetic routes for 2-(Trifluoromethyl)pyridine-4-sulfonamide?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4-amino-2-(trifluoromethyl)pyridine with a sulfonyl chloride derivative under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at 80–120°C. For example, coupling 4-chloropyridine-2-sulfonyl chloride with a trifluoromethyl-substituted pyridine precursor can yield the target compound after purification by recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the pyridine ring substitution pattern and sulfonamide linkage. For instance, the deshielded proton signals near δ 8.5–9.0 ppm confirm aromatic protons adjacent to the electron-withdrawing trifluoromethyl group .
  • IR Spectroscopy : Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (S=O symmetric stretching) validate the sulfonamide functional group .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 256.05 for C₆H₅F₃N₂O₂S) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF₃ group enhances lipophilicity (logP ~1.8) and metabolic stability while introducing strong electron-withdrawing effects. This increases electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution reactions. The group also improves bioavailability by reducing polar surface area .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in sulfonamide synthesis?

  • Solvent Optimization : NMP increases reaction rates due to its high polarity and ability to stabilize intermediates .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in multi-step syntheses .
  • Temperature Control : Elevated temperatures (100–120°C) enhance kinetics but require careful monitoring to avoid decomposition .
  • Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) achieves >95% purity .

Q. What computational methods are used to predict biological interactions of this compound?

  • Molecular Docking : Software like AutoDock Vina models binding affinities to target proteins (e.g., carbonic anhydrase IX). The sulfonamide moiety often coordinates with Zn²⁺ in active sites .
  • DFT Calculations : Predicts electron density distribution, highlighting reactive sites (e.g., sulfonamide sulfur as a nucleophile) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to evaluate binding modes .

Q. How can contradictory data on biological activity be resolved?

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic inhibition vs. cell viability) to differentiate specific effects from cytotoxicity .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
  • Target Validation : CRISPR knockouts or siRNA silencing confirm pathway specificity .

Q. What strategies mitigate instability under physiological conditions?

  • pH Stability Tests : Assess degradation in buffers (pH 1–10) via HPLC. The compound is stable at pH 7.4 but hydrolyzes rapidly in acidic conditions (pH <3) .
  • Lyophilization : Improves shelf life by reducing hydrolysis in aqueous formulations .
  • Prodrug Design : Masking the sulfonamide as a tert-butyl carbamate enhances stability in vivo .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Analog Synthesis : Replace -CF₃ with -Cl or -CH₃ to evaluate electronic effects on potency .
  • Bioisosteres : Substitute the pyridine ring with thiophene or quinoline to modulate binding affinity .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfonamide hydrogen-bond acceptors) using 3D-QSAR models .

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